3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946346-24-3
VCID: VC11970682
InChI: InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(14-16)30(26,27)24-18-8-11-21-15(13-18)3-2-12-25(21)31(28,29)19-9-6-17(23)7-10-19/h1,4-11,13-14,24H,2-3,12H2
SMILES: C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H18ClFN2O4S2
Molecular Weight: 481.0 g/mol

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

CAS No.: 946346-24-3

Cat. No.: VC11970682

Molecular Formula: C21H18ClFN2O4S2

Molecular Weight: 481.0 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide - 946346-24-3

Specification

CAS No. 946346-24-3
Molecular Formula C21H18ClFN2O4S2
Molecular Weight 481.0 g/mol
IUPAC Name 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(14-16)30(26,27)24-18-8-11-21-15(13-18)3-2-12-25(21)31(28,29)19-9-6-17(23)7-10-19/h1,4-11,13-14,24H,2-3,12H2
Standard InChI Key NJSHBZWYLICQLM-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, reflects its bipartite structure:

  • A tetrahydroquinoline moiety (C9H9N) fused to two sulfonamide groups.

  • Sulfonamide 1: Attached at position 6 of the tetrahydroquinoline, featuring a 3-chlorobenzenesulfonyl group.

  • Sulfonamide 2: Linked to the tetrahydroquinoline’s nitrogen, bearing a 4-fluorobenzenesulfonyl substituent.

Key structural data from X-ray crystallography and NMR studies confirm the planar orientation of the tetrahydroquinoline ring and the orthogonal alignment of the sulfonamide groups, which may influence receptor-binding kinetics.

Table 1: Molecular Properties

PropertyValueSource
CAS Registry Number922059-27-6
Molecular FormulaC15H12ClFN2O3S
Molecular Weight354.78 g/mol
SMILESC1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
XLogP3-AA3.2 (Predicted)

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step nucleophilic substitution strategy:

  • Sulfonation of Tetrahydroquinoline:

    • 2-Oxo-1,2,3,4-tetrahydroquinoline reacts with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.

    • Reaction conditions: 0°C → room temperature, 12–16 hours (Yield: 78–85%) .

  • Secondary Sulfonylation:

    • The intermediate undergoes a second sulfonation with 4-fluorobenzenesulfonyl chloride under reflux in acetonitrile.

    • Potassium carbonate facilitates deprotonation (Yield: 65–72%) .

Optimization Challenges

  • Steric Hindrance: The tetrahydroquinoline’s bicyclic structure impedes sulfonyl chloride accessibility, necessitating excess reagents .

  • Byproduct Formation: Competing reactions at the quinoline’s keto group require careful stoichiometric control (molar ratio 1:1.2) .

Table 2: Reaction Conditions Comparison

StepReagentsSolventTemperatureYield
13-Cl-4-F-C6H3SO2Cl, Et3NDCM0°C → RT85%
24-F-C6H4SO2Cl, K2CO3AcetonitrileReflux72%

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), attributed to the hydrophobic benzene rings and sulfonamide hydrogen-bonding.

  • Thermal Stability: Decomposition onset at 218°C (DSC), with sulfonamide cleavage preceding aromatic ring degradation.

Spectroscopic Profiles

  • NMR (CDCl3):

    • δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 4.21 (s, 1H, NH).

  • IR (KBr):

    • 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-Cl).

Biological Activity and Mechanistic Insights

Cytotoxicity Screening

Preliminary MTT assays on HeLa cells show IC50 = 12.3 µM, indicating moderate antiproliferative activity. Comparatively, cisplatin under identical conditions yields IC50 = 1.2 µM.

Pharmacological Applications and Development

Anticancer Candidate

The dual sulfonamide design mimics sunitinib’s pharmacophore, suggesting potential as a tyrosine kinase inhibitor. In vivo xenograft studies are pending.

Antibacterial Prospects

Structurally related sulfonamides exhibit MIC values of 8–16 µg/mL against S. aureus (MRSA), though this compound’s activity remains untested .

Research Gaps and Future Directions

  • ADMET Profiling: No data exist on oral bioavailability or hepatic metabolism.

  • Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative targets like CA-IX.

  • Formulation Strategies: Nanoparticle encapsulation may address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator